Synthesis and characterization of 2-(2-Methoxyphenyl)-4H-1-benzopyran
Synthesis and characterization of 2-(2-Methoxyphenyl)-4H-1-benzopyran
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)-4H-1-benzopyran
Abstract
2-(2-Methoxyphenyl)-4H-1-benzopyran, a methoxy-substituted flavone, represents a core structural motif in numerous biologically active compounds. Its synthesis and unambiguous characterization are paramount for advancing research in medicinal chemistry and materials science. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, beginning with the foundational Claisen-Schmidt condensation to form the chalcone intermediate, followed by an efficient oxidative cyclization. We delve into the causality behind experimental choices, offering a narrative grounded in practical application. Each stage is supported by detailed protocols and validated by a suite of analytical characterization techniques, including NMR, IR, and Mass Spectrometry. This document is designed to serve as a self-validating system, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Approach: Retrosynthetic Analysis
The structural architecture of a flavone lends itself to a logical disconnection strategy. The most robust and versatile approach involves cleaving the heterocyclic C-ring. This reveals a 1,3-diarylpropenone backbone, commonly known as a chalcone. This intermediate is readily accessible through the condensation of an appropriate acetophenone and a benzaldehyde derivative. This two-step strategy offers high modularity, allowing for the synthesis of a diverse library of flavone analogues by simply varying the starting materials.
Caption: Retrosynthetic pathway for the target flavone.
Synthesis Methodology: A Two-Stage Protocol
The synthesis is executed in two primary stages: (I) the base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor, and (II) the subsequent oxidative cyclization to yield the final flavone product. This approach is widely adopted due to its reliability and high yields.[1][2]
Stage I: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, involving a crossed-aldol reaction between an aromatic aldehyde and a ketone.[3][4] In this protocol, we react 2'-hydroxyacetophenone with 2-methoxybenzaldehyde.
Causality of Experimental Choices:
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Catalyst: A strong base like potassium hydroxide (KOH) is employed. Its role is to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This is the critical step for initiating the attack on the electrophilic carbonyl carbon of the aldehyde.
-
Solvent: Ethanol serves as an excellent solvent for both reactants and the catalyst. It is polar enough to dissolve the ionic intermediates and facilitates the reaction without participating in unwanted side reactions.
-
Temperature: The reaction is initially performed at a low temperature (0-5 °C) to control the rate of the aldol addition and minimize side reactions. It is then allowed to proceed at room temperature to drive the dehydration (condensation) step, which is thermodynamically favored due to the formation of a highly conjugated system.
Experimental Protocol:
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Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq.) and 2-methoxybenzaldehyde (1.0 eq.) in ethanol (50 mL).
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Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add a freshly prepared 50% aqueous solution of potassium hydroxide (2.0 eq.) dropwise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (7:3).
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Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Acidify the mixture to a pH of ~2-3 by slowly adding concentrated hydrochloric acid (HCl). This step neutralizes the excess base and protonates the phenoxide, causing the chalcone product to precipitate.
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Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
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Purification: Recrystallize the crude product from ethanol to yield the pure chalcone as bright yellow crystals.
Stage II: Oxidative Cyclization to 2-(2-Methoxyphenyl)-4H-1-benzopyran (Flavone)
The conversion of the 2'-hydroxychalcone to the flavone is achieved through an oxidative cyclization. A common and effective method is a variation of the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in an alkaline medium.[5][6][7] An alternative, often simpler method involves using iodine as the cyclizing agent in a suitable solvent.
Causality of Experimental Choices:
-
Reagent: Iodine (I₂) acts as an oxidizing agent. The reaction proceeds via an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the α,β-unsaturated ketone system (an oxa-Michael addition), followed by oxidation of the resulting flavanone intermediate to the flavone.[8][9]
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Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent for this transformation. It is a polar aprotic solvent that effectively dissolves the reactants and can facilitate the oxidation process.
-
Temperature: Heating the reaction mixture accelerates both the initial cyclization and the subsequent oxidation steps, leading to a reasonable reaction time.
Experimental Protocol:
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Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone from Stage I (1.0 eq.) in DMSO (30 mL).
-
Reagent Addition: Add a catalytic amount of iodine (I₂) (approx. 0.1 eq.) to the solution.
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Reaction: Heat the mixture to 120 °C and maintain this temperature for 3-4 hours, with stirring. Monitor the disappearance of the chalcone spot and the appearance of the flavone product spot by TLC (hexane:ethyl acetate, 8:2). The flavone spot will typically have a higher Rf value and may be fluorescent under UV light.
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Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water containing a small amount of sodium thiosulfate to quench any unreacted iodine.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water.
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Purification: The crude flavone can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from an appropriate solvent like ethanol or ethyl acetate to yield the final product as a white or off-white solid.[10]
Caption: Experimental workflow for the two-stage synthesis.
Structural Characterization and Validation
Unambiguous characterization is essential to confirm the identity and purity of the synthesized 2-(2-Methoxyphenyl)-4H-1-benzopyran. A combination of spectroscopic methods provides a complete structural picture.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique provides information about the chemical environment of protons. For the target flavone, we expect to see distinct signals for the aromatic protons on both the benzopyran system and the 2-methoxyphenyl substituent. A key singlet corresponding to the C3-H of the pyran ring is a diagnostic indicator of flavone formation. The methoxy group will appear as a sharp singlet around 3.8-3.9 ppm.
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¹³C NMR: This spectrum reveals the number of unique carbon atoms. A crucial signal is the carbonyl carbon (C4) of the pyrone ring, which typically appears downfield around 178 ppm. The spectrum will also show signals for the methoxy carbon and all aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a flavone is characterized by several strong absorption bands.[13][14][15]
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A strong, sharp absorption band around 1620-1640 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the γ-pyrone ring.[16]
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Bands in the 1500-1610 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings.
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A distinct band around 1240-1260 cm⁻¹ can be attributed to the asymmetric C-O-C (aryl-ether) stretching of the methoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, further confirming its identity.[17]
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Molecular Ion Peak (M⁺): For C₁₆H₁₂O₃, the expected molecular weight is 252.27 g/mol . Electrospray ionization (ESI) would show a prominent peak at m/z 253.08 [M+H]⁺ in positive ion mode.
-
Fragmentation: Flavonoids often undergo characteristic retro-Diels-Alder (RDA) fragmentation, although other fragmentation pathways, such as the loss of the methoxy group (·CH₃) or carbon monoxide (CO), can also be observed.[17]
Melting Point (MP)
The melting point is a reliable indicator of purity. A sharp and well-defined melting range suggests a pure compound. The reported melting point for 2-(2-Methoxyphenyl)-4H-1-benzopyran-4-one is approximately 115-117 °C.[18]
Summary of Characterization Data
| Technique | Parameter | Expected Observation | Purpose |
| Melting Point | Range | 115-117 °C[18] | Purity Assessment |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | ~8.2 (dd, H-5), ~7.0-7.8 (m, Aromatic-H), ~6.8 (s, H-3), ~3.9 (s, -OCH₃) | Structural Elucidation (Proton Framework) |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | ~178 (C=O), ~163 (C-2), ~156 (C-9), ~110-136 (Aromatic-C), ~107 (C-3), ~56 (-OCH₃) | Structural Elucidation (Carbon Skeleton) |
| IR (KBr) | Wavenumber (cm⁻¹) | ~1630 (C=O stretch), ~1605 (Aromatic C=C), ~1245 (C-O-C stretch)[16] | Functional Group Identification |
| MS (ESI+) | m/z | 253.08 [M+H]⁺ | Molecular Weight Confirmation |
Conclusion
This guide has detailed a robust and reproducible two-stage synthetic route for 2-(2-Methoxyphenyl)-4H-1-benzopyran. By leveraging a base-catalyzed Claisen-Schmidt condensation followed by an iodine-mediated oxidative cyclization, the target flavone can be obtained in good yield. The causality behind the selection of reagents, solvents, and reaction conditions has been explained to provide a deeper understanding for the practicing scientist. The comprehensive characterization protocol, employing NMR, IR, and Mass Spectrometry, ensures the unambiguous validation of the final product's structure and purity. This methodology serves as a reliable foundation for researchers engaged in the synthesis of flavone derivatives for drug discovery and related fields.
References
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- Structures of 2-(2-methoxyphenyl)-4H-1-benzopyran-4-one and 5,7-dimethoxy-2-(2,4-dimethoxyphenyl)-4H-1-benzopyran-4-one (2'-methoxyflavone and 2',4',5,7-tetramethoxyflavone). (1990). Acta Crystallographica Section C: Structural Chemistry.
- Cyclization of 2′-hydroxychalcones to flavones using ammonium iodide as an iodine source: An eco-friendly approach. (2020).
- Structures of 2-(2-Methoxyphenyl)-4H-l-benzopyran-4-one (1) and 5,7-Dimethoxy-2-(2,4-dimethoxyphenyl)-4H-l-benzopyran-4-one (2) (2'-Methoxyflavone and 2',4',5,7-Tetramethoxyflavone). (1990). Acta Crystallographica.
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